molecular formula C8H5BrCl2O B130626 2-Bromo-2',4'-dichloroacetophenone CAS No. 2631-72-3

2-Bromo-2',4'-dichloroacetophenone

Cat. No. B130626
M. Wt: 267.93 g/mol
InChI Key: DASJDMQCPIDJIF-UHFFFAOYSA-N
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Patent
US07661577B2

Procedure details

43.4 g (0.267 mol) of bromine was added dropwise to a solution of 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol at a reaction temperature of 45 to 50° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 120 g of toluene and was then washed with water (100 ml×3 times). Thereafter, the toluene was distilled off under reduced pressure, giving 68.0 g (0.254 mol) of crude brown oily 2-bromo-2′,4′-dichloroacetophenone.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12]>CO>[Br:1][CH2:12][C:11]([C:5]1[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:4]=1[Cl:3])=[O:13]

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
50.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)=O
Name
Quantity
100 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated off from the reaction solution under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 120 g of toluene
WASH
Type
WASH
Details
was then washed with water (100 ml×3 times)
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the toluene was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.254 mol
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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